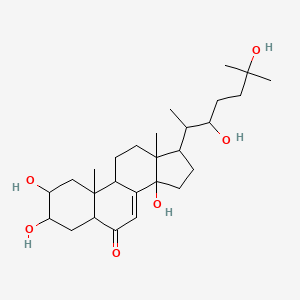

2,3,14,22,25-Pentahydroxycholest-7-en-6-one

CAS No.:

Cat. No.: VC17941214

Molecular Formula: C27H44O6

Molecular Weight: 464.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H44O6 |

|---|---|

| Molecular Weight | 464.6 g/mol |

| IUPAC Name | 17-(3,6-dihydroxy-6-methylheptan-2-yl)-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

| Standard InChI | InChI=1S/C27H44O6/c1-15(20(28)8-9-24(2,3)32)16-7-11-27(33)18-12-21(29)19-13-22(30)23(31)14-25(19,4)17(18)6-10-26(16,27)5/h12,15-17,19-20,22-23,28,30-33H,6-11,13-14H2,1-5H3 |

| Standard InChI Key | UPEZCKBFRMILAV-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)C(CCC(C)(C)O)O |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

The systematic IUPAC name for this compound is (2S,3R,5R,9R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one . It is interchangeably referred to as α-ecdysone, ecdysone, or 2β,3β,14α,22R,25-pentahydroxy-5β-cholest-7-en-6-one in literature. Additional aliases include CCRIS 6931, CHEBI:16688, and UNII-RH692X7B7B .

Molecular and Stereochemical Features

The molecule’s steroidal framework comprises four fused rings (three cyclohexane, one cyclopentane) with hydroxyl groups at positions 2β, 3β, 14α, 22R, and 25, and a ketone at C6 (Table 1). The stereochemistry is critical for biological activity; for instance, the 22R configuration ensures proper binding to the ecdysone receptor .

Table 1: Key Structural Attributes of 2,3,14,22,25-Pentahydroxycholest-7-en-6-one

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 464.6 g/mol |

| TPSA* | 118.0 Ų |

| Rotatable bonds | 5 |

| H-bond donors/acceptors | 5/6 |

| Stereocenters | 10 |

*Topological polar surface area .

X-ray crystallography reveals a bent conformation stabilized by intramolecular hydrogen bonds between hydroxyl groups . The 3D structure (PubChem CID 19212) shows hydrophobic interactions dominate in the steroidal core, while polar hydroxyls enhance solubility .

Biological Roles and Mechanisms

Regulation of Arthropod Molting

Ecdysone is the prohormone of 20-hydroxyecdysone, the primary agent driving molting (ecdysis) and metamorphosis in insects. It is synthesized in the prothoracic glands and converted to its active form via hydroxylation at C20 in peripheral tissues . Binding to the ecdysone receptor (EcR) heterodimer triggers a transcriptional cascade that coordinates cuticle shedding and tissue remodeling .

Non-Insect Systems

Emerging evidence implicates ecdysone in mammalian systems. It modulates [MICAL1] ([F-actin]-monooxygenase MICAL1), influencing cytoskeletal dynamics, and interacts with [GJD4] (gap junction delta-4 protein), potentially affecting cell-cell communication . These off-target effects, observed at micromolar concentrations, suggest pharmacological relevance beyond entomology .

Biosynthesis and Synthetic Approaches

Natural Biosynthesis

In insects, cholesterol serves as the precursor for ecdysone synthesis via the Kennedy pathway. Key steps include:

-

Hydroxylation at C7, C2, and C3 by cytochrome P450 enzymes.

-

Side-chain hydroxylation at C22 and C25.

Plant sources, such as Achyranthes fauriei and Cyanotis vaga, produce ecdysteroids as defense compounds against herbivores .

Laboratory Synthesis

Total synthesis of ecdysone is challenging due to its stereochemical complexity. A reported route involves:

-

Construction of the steroidal skeleton via Robinson annulation.

-

Sequential hydroxylation using Sharpless asymmetric epoxidation.

-

Late-stage introduction of the C22-C25 diol via cross-metathesis .

Pharmacological and Industrial Applications

Agrochemistry

Ecdysone analogs (e.g., tebufenozide) are commercial insecticides that disrupt molting in pest species. Their selectivity for Lepidoptera EcRs minimizes harm to non-target organisms .

Biomedical Research

Ecdysone-inducible gene expression systems are widely used in transgenic models to control gene activation temporally. This system’s low basal activity and high induction ratio make it superior to tetracycline-regulated systems .

ADMET Profile

Table 2: Predicted ADMET Properties (admetSAR 2)

| Property | Prediction |

|---|---|

| Human intestinal absorption | High (99.38%) |

| Blood-brain barrier | Moderate (67.50%) |

| CYP3A4 inhibition | Unlikely (83.09%) |

| P-glycoprotein substrate | Probable (59.65%) |

Despite moderate bioavailability, its mitochondrial localization (83.1% probability) and inhibition of OATP1B1/1B3 transporters (89.87–94.79%) may limit therapeutic utility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume